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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Phenylbut-3-en-2-amine Hydrochloride: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 1-Phenylbut-3-en-2-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-Phenylbut-3-en-2-amine hydrochloride, a chiral allylic amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from commercial suppliers of its enantiomers, general principles of allylic amine chemistry, and comparative data from structurally related molecules. All inferred data is clearly noted.

Chemical Identity and Physical Properties

1-Phenylbut-3-en-2-amine hydrochloride is the salt of a primary allylic amine. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to two enantiomers: (R)-1-Phenylbut-3-en-2-amine hydrochloride and (S)-1-Phenylbut-3-en-2-amine hydrochloride.

Table 1: Physical and Chemical Properties of 1-Phenylbut-3-en-2-amine Hydrochloride

PropertyValueSource/Comment
Chemical Formula C₁₀H₁₄ClNDeduced from structure
Molecular Weight 183.68 g/mol Supplier Data[1][2]
Appearance White to off-white solid (predicted)Supplier Data[2]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solvents.General property of amine hydrochlorides
CAS Number (R)-enantiomer: 132312-93-7(S)-enantiomer: 141448-55-7Supplier Data[1][3]
Molecular Structure

The structure of 1-Phenylbut-3-en-2-amine hydrochloride features a phenyl group attached to a four-carbon chain containing a terminal double bond and an amine group at the second position. The hydrochloride salt form enhances its stability and water solubility.

Caption: Structure of 1-Phenylbut-3-en-2-ammonium chloride.

Synthesis and Reactivity

While a specific, detailed synthesis for 1-Phenylbut-3-en-2-amine is not readily found in the literature, general methods for the preparation of allylic amines are well-established. These methods often serve as a foundational approach for the synthesis of this and related compounds.

Synthetic Approaches

A plausible synthetic route to 1-Phenylbut-3-en-2-amine would involve the reductive amination of the corresponding ketone, 1-phenylbut-3-en-2-one. This ketone is a known compound, and its conversion to the amine can be achieved through various established protocols.

G start 1-Phenylbut-3-en-2-one reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination product 1-Phenylbut-3-en-2-amine reductive_amination->product hcl_treatment HCl Treatment product->hcl_treatment final_product 1-Phenylbut-3-en-2-amine Hydrochloride hcl_treatment->final_product

Caption: Plausible synthetic pathway to 1-Phenylbut-3-en-2-amine hydrochloride.

Experimental Protocol: Reductive Amination (Hypothetical)

  • Dissolution: Dissolve 1-phenylbut-3-en-2-one (1 equivalent) in a suitable solvent such as methanol.

  • Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (approximately 10 equivalents).

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (approximately 1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

  • Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Chemical Reactivity

As an allylic amine, 1-Phenylbut-3-en-2-amine hydrochloride is expected to exhibit reactivity characteristic of both the amine and the alkene functional groups.

  • Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of imines.[4] As a hydrochloride salt, the amine is protonated, rendering it less nucleophilic until neutralized.

  • Allylic Position: The hydrogens on the carbon adjacent to both the phenyl group and the double bond (the benzylic/allylic position) may be susceptible to radical abstraction.

  • Alkene Group: The double bond can undergo electrophilic addition reactions, though the reactivity may be influenced by the adjacent stereocenter and the phenyl group.

Spectroscopic Properties (Predicted)

Direct spectroscopic data for 1-Phenylbut-3-en-2-amine hydrochloride is not available. The following predictions are based on the analysis of its structural features and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Phenyl Protons: A multiplet in the range of 7.2-7.4 ppm.

  • Vinyl Protons: A complex multiplet between 5.0 and 6.0 ppm, showing characteristic geminal, cis, and trans couplings.

  • Methine Proton (CH-N): A multiplet, likely between 3.5 and 4.5 ppm, coupled to the adjacent methylene and vinyl protons. The presence of the ammonium group would cause a downfield shift.

  • Methylene Protons (CH₂): A multiplet coupled to the adjacent methine and vinyl protons.

  • Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR:

  • Phenyl Carbons: Signals in the aromatic region (125-145 ppm).

  • Vinyl Carbons: Two signals in the alkene region, with the terminal CH₂ appearing around 115-120 ppm and the internal CH around 135-140 ppm.

  • Methine Carbon (C-N): A signal in the range of 50-60 ppm.

  • Methylene Carbon: A signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenylbut-3-en-2-amine hydrochloride is expected to show the following characteristic absorption bands:

Table 2: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityComment
N-H Stretch (Ammonium)3200-2800Strong, BroadCharacteristic of amine salts.
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Alkene)3080-3010Medium
C-H Stretch (Aliphatic)3000-2850Medium
N-H Bend (Ammonium)1600-1500Medium-Strong
C=C Stretch (Alkene)1650-1630Medium-Weak
C=C Stretch (Aromatic)1600, 1475Medium-Weak
Mass Spectrometry

In a mass spectrum (electron ionization), the free base (1-Phenylbut-3-en-2-amine) would likely show a molecular ion peak at m/z = 147. Common fragmentation patterns would include the loss of the vinyl group and cleavage at the benzylic position.

Safety and Handling

Detailed toxicological data for 1-Phenylbut-3-en-2-amine hydrochloride is not available. However, as an allylic amine, it should be handled with caution. Allylamines, as a class, can be toxic and irritating.[5][6]

General Handling Precautions:

  • Use in a well-ventilated area, preferably a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • In case of contact, wash the affected area immediately with plenty of water.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly sealed to prevent moisture absorption and degradation.[9]

  • Amines can be sensitive to light and air, so storage in a dark container under an inert atmosphere is recommended for long-term stability.[9]

Conclusion

1-Phenylbut-3-en-2-amine hydrochloride is a chiral building block with potential for use in various synthetic applications. While detailed experimental data is scarce, its chemical properties can be reasonably predicted based on its structure and the known chemistry of allylic amines. Further research is needed to fully characterize its reactivity, spectroscopic properties, and toxicological profile to enable its broader application in research and development.

References

  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. Available at: [Link]

  • Gagnaire, F., et al. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

  • Mondal, B., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Phenyl-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-phenylbut-3-yn-2-amine hydrochloride (C10H11N). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information. Available at: [Link]

  • Krische, M. J., et al. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. PMC. Available at: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-1-Phenylbut-3-en-2-amine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 1-phenylbut-3-en-2-ol. Available at: [Link]

  • NIST. (n.d.). Benzenepropanamine, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Available at: [Link]

  • Wiley Online Library. (n.d.). Amine Adsorbents Stability for Post‐Combustion CO2 Capture: Determination and Validation of Laboratory Degradation Rates in a. Available at: [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylbut-3-en-2-amine Hydrochloride

Abstract 1-Phenylbut-3-en-2-amine and its hydrochloride salt are valuable chemical entities with applications in organic synthesis and as precursors for pharmacologically active molecules. This comprehensive technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylbut-3-en-2-amine and its hydrochloride salt are valuable chemical entities with applications in organic synthesis and as precursors for pharmacologically active molecules. This comprehensive technical guide provides an in-depth analysis of the primary synthetic pathways for 1-Phenylbut-3-en-2-amine hydrochloride. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, optimization of experimental conditions, and practical, field-proven insights. Key methodologies discussed include the reductive amination of 1-phenylbut-3-en-2-one and strategies involving Grignard reagents. Each protocol is presented with a focus on causality, ensuring a thorough understanding of the experimental choices. The content is grounded in authoritative references, featuring in-text citations and a complete reference list to uphold scientific integrity. Visual aids in the form of tables and Graphviz diagrams are integrated to enhance data comprehension and illustrate complex chemical transformations.

Introduction

1-Phenylbut-3-en-2-amine, also known as α-allyl-phenethylamine, is a primary amine featuring a phenyl group and a vinyl group attached to a butane backbone. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity. The structural motifs present in this molecule make it a versatile building block in organic synthesis, particularly as a precursor for more complex molecular architectures with potential biological activity. Phenylbutenamine and its analogs have been investigated as monoamine releasing agents, highlighting their relevance in medicinal chemistry.[1]

This guide will delve into the core synthetic strategies for preparing 1-Phenylbut-3-en-2-amine hydrochloride, with a primary focus on two robust and widely applicable methods:

  • Reductive Amination of 1-Phenylbut-3-en-2-one: A direct and efficient approach that forms the carbon-nitrogen bond through the reaction of a ketone with an ammonia source, followed by reduction.

  • Synthesis via Grignard Reagents: A classic carbon-carbon bond-forming reaction that offers flexibility in the choice of starting materials.

For each pathway, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes such as yield, purity, and stereoselectivity.

Reductive Amination of 1-Phenylbut-3-en-2-one

Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity. This method typically involves the reaction of a carbonyl compound (in this case, 1-phenylbut-3-en-2-one) with an amine source (such as ammonia or an ammonium salt) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Underlying Principles and Mechanistic Insights

The reaction proceeds in two main stages:

  • Imine Formation: The carbonyl group of 1-phenylbut-3-en-2-one is attacked by the nucleophilic nitrogen of the amine source. This is followed by dehydration to form an imine. The equilibrium of this step is often driven forward by the removal of water.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed, with the choice depending on factors such as functional group tolerance and desired stereoselectivity. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation (e.g., H2/Pd-C).

The overall transformation can be visualized as follows:

Reductive_Amination Ketone 1-Phenylbut-3-en-2-one Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Amine_Source Ammonia Source (e.g., NH4OAc) Product 1-Phenylbut-3-en-2-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for 1-Phenylbut-3-en-2-amine.

Synthesis of the Precursor: 1-Phenylbut-3-en-2-one

The successful synthesis of the target amine via reductive amination is contingent on the availability of the precursor ketone, 1-phenylbut-3-en-2-one.[2] This compound can be synthesized through various methods, one common approach being the acylation of benzene with 4-chlorobutyryl chloride followed by subsequent transformations.[3]

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of 1-phenylbut-3-en-2-one using ammonium formate and a palladium on carbon (Pd/C) catalyst.[4][5]

Materials:

  • 1-Phenylbut-3-en-2-one

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Deionized water

  • Diethyl ether

  • 37% Hydrochloric acid

  • Celite

Procedure:

  • To a solution of 1-phenylbut-3-en-2-one (1 mmol) in methanol (5 mL) containing water (0.5 mL), add ammonium formate (10 mmol, 10 equivalents).

  • Carefully add 10% Pd/C (0.04 equivalents of Pd).

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add deionized water (10 mL) and 37% hydrochloric acid (2 mL).

  • Extract the aqueous phase with diethyl ether (2 x 10 mL) to remove any unreacted starting material and byproducts.

  • Separate the aqueous phase and carefully basify to pH 10 with a suitable base (e.g., 10 M NaOH) while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-phenylbut-3-en-2-amine.

  • For the hydrochloride salt, dissolve the free base in a minimal amount of anhydrous diethyl ether and add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-Phenylbut-3-en-2-amine hydrochloride.

Data Presentation
ParameterReductive Amination
Starting Material 1-Phenylbut-3-en-2-one
Key Reagents Ammonium formate, Pd/C
Solvent Methanol/Water
Temperature Room Temperature
Typical Yield Good to excellent
Key Advantages Direct, one-pot procedure

Synthesis via Grignard Reagents

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[6][7][8][9] In the context of synthesizing 1-Phenylbut-3-en-2-amine, this can be achieved through the addition of an appropriate Grignard reagent to a nitrile, followed by hydrolysis and reduction.

Underlying Principles and Mechanistic Insights

This pathway involves the following key steps:

  • Grignard Reagent Formation: An organohalide (e.g., benzylmagnesium chloride) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[6]

  • Nucleophilic Addition to a Nitrile: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a nitrile (e.g., allyl cyanide), forming an intermediate imine-magnesium complex.[10]

  • Hydrolysis and Reduction: The intermediate complex is hydrolyzed to an imine, which is then reduced to the primary amine. This reduction can be accomplished using various reducing agents, such as sodium borohydride or lithium aluminum hydride.[10]

The general workflow is depicted below:

Grignard_Synthesis Grignard Benzylmagnesium Chloride Imine_Complex Imine-Magnesium Complex Grignard->Imine_Complex + Nitrile Nitrile Allyl Cyanide Imine Imine Imine_Complex->Imine Hydrolysis (H3O+) Product 1-Phenylbut-3-en-2-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Sources

Foundational

CAS number and molecular structure of 1-Phenylbut-3-en-2-amine;hydrochloride.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key identifiers of 1-Phenylbut-3-en-2-amine hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and key identifiers of 1-Phenylbut-3-en-2-amine hydrochloride. This document is intended to serve as a foundational resource for professionals in research and development who are interested in this compound.

Chemical Identity and Nomenclature

1-Phenylbut-3-en-2-amine hydrochloride is a chemical compound with a phenyl group and a butenyl amine side chain. The placement of the amine group at the second position of the butene chain is a key structural feature. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

It is important to note that this compound can exist as different stereoisomers. Commercially, it is often available as a specific stereoisomer rather than a racemic mixture.

Identifier Value Source
Chemical Name 1-Phenylbut-3-en-2-amine hydrochlorideN/A
Synonym 4-Phenylbut-3-en-2-amine hydrochloride[1]
CAS Number 141448-55-7 ((S)-isomer)[2]
Molecular Formula C₁₀H₁₄ClN[3][4]
Molecular Weight 183.68 g/mol [3][4]

Note: The provided CAS number corresponds to the (S)-stereoisomer of 1-Phenylbut-3-en-2-amine hydrochloride.

Molecular Structure and Representation

The molecular structure of 1-Phenylbut-3-en-2-amine consists of a benzene ring attached to a four-carbon chain containing a double bond and an amine group. The hydrochloride salt is formed by the protonation of the amine group.

2D Chemical Structure

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 1-Phenylbut-3-en-2-amine Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Value Proposition of a Versatile Chiral Amine In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Versatile Chiral Amine

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making asymmetric synthesis not just an academic pursuit, but a critical industrial necessity. Chiral amines, in particular, are foundational components in a vast array of pharmaceuticals and agrochemicals.[1][2] They serve as key intermediates, chiral auxiliaries, and ligands for powerful catalytic systems.[2][3]

This guide focuses on a uniquely versatile yet specific building block: 1-Phenylbut-3-en-2-amine, utilized in its stable hydrochloride salt form.[4] Its structure is a confluence of synthetically valuable motifs:

  • A Defined Stereocenter: The amine group at the C-2 position provides the chirality, which can be transferred or used to induce asymmetry in subsequent reactions.

  • An Allylic Amine: The proximity of the amine to the vinyl group offers pathways for unique electronic and steric control in reactions.

  • A Terminal Alkene: This functional group is a gateway for a multitude of transformations, including oxidation, reduction, polymerization, and carbon-carbon bond formation.

  • A Phenyl Group: The benzyl moiety provides a scaffold that can be further functionalized and is often present in pharmacologically active molecules.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed, actionable protocols for leveraging 1-Phenylbut-3-en-2-amine in sophisticated synthetic strategies.

Physicochemical Properties & Handling

Before deployment in synthesis, a clear understanding of the reagent's properties is essential. (S)-1-Phenylbut-3-en-2-amine hydrochloride is the commonly available enantiomer.

PropertyValue
Synonyms (2S)-1-phenyl-3-buten-2-amine hydrochloride
CAS Number 141448-55-7
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry place, under an inert atmosphere. Hygroscopic.

Trustworthiness Insight: As a hydrochloride salt, the compound exhibits enhanced stability and is easier to handle compared to the free amine, which is more volatile and susceptible to oxidation. However, for most synthetic applications, the free amine must be generated in situ or in a preliminary step. A standard protocol for this is provided in Section 5.

Core Application: Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis

One of the most powerful applications of chiral amines is in the construction of ligands for transition-metal catalysis.[5][6] The nitrogen atom of 1-Phenylbut-3-en-2-amine serves as an excellent coordination point, and its chiral backbone can create an asymmetric environment around a metal center, enabling enantioselective transformations.

Causality Behind the Choice: The synthesis of phosphine-amine (P,N) ligands is a prime example. The amine provides the "N" component, which can be readily reacted with a phosphine chloride (e.g., diphenylphosphinoyl chloride) to form a stable P-N bond. The resulting bidentate ligand can chelate to metals like Palladium, Rhodium, or Iridium, forming catalysts used in asymmetric hydrogenation, allylic alkylation, and other C-C bond-forming reactions.[3]

Workflow for P,N-Ligand Synthesis

G cluster_0 Phase 1: Free Amine Generation cluster_1 Phase 2: Ligand Formation A 1-Phenylbut-3-en-2-amine HCl (Starting Material) B Dissolve in H₂O, cool to 0°C A->B C Add aq. NaOH or NaHCO₃ (Basification) B->C D Extract with Organic Solvent (e.g., DCM, Et₂O) C->D E Dry & Concentrate D->E F (S)-1-Phenylbut-3-en-2-amine (Free Base) E->F G Dissolve Free Amine in THF + Triethylamine (Base) F->G Use in next step H Cool to 0°C G->H I Add Diphenylphosphine Chloride (Ph₂PCl) dropwise H->I J Stir at RT to complete reaction I->J K Aqueous Workup & Purification (Chromatography) J->K L Chiral P,N-Ligand (Final Product) K->L

Caption: Workflow for synthesizing a chiral P,N-ligand.

Protocol 3.1: Synthesis of (S)-N-(1-phenylbut-3-en-2-yl)-P,P-diphenylphosphinous amide

Materials & Reagents:

  • (S)-1-Phenylbut-3-en-2-amine hydrochloride (1.0 g, 5.44 mmol)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), distilled

  • Diphenylphosphine chloride (Ph₂PCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine solutions

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Free Amine Generation:

    • Dissolve the amine hydrochloride (1.0 g) in 20 mL of deionized water in a separatory funnel.

    • Cool the solution in an ice bath and slowly add 2 M NaOH solution until the pH is >11.

    • Extract the aqueous layer three times with 20 mL portions of DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a colorless oil. Proceed immediately to the next step.

  • Ligand Formation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the freshly prepared free amine in 25 mL of anhydrous THF.

    • Add triethylamine (1.14 mL, 8.16 mmol, 1.5 eq.) to the solution.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add diphenylphosphine chloride (1.02 mL, 5.71 mmol, 1.05 eq.) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired P,N-ligand.

Core Application: A Precursor for Complex Chiral Molecules

The dual functionality of the alkene and the amine makes this building block a powerful starting point for synthesizing more complex chiral molecules, such as substituted amino alcohols or diamines, which are common pharmacophores.[7][8]

Causality Behind the Strategy: The synthetic pathway can be chosen based on the desired final structure. For instance, selective reduction of the double bond preserves the original stereocenter while removing the reactive alkene. Alternatively, oxidative cleavage of the alkene can yield a chiral amino aldehyde, a highly valuable intermediate for further elaboration.

Synthetic Pathway for a Chiral Amino Alcohol

G A (S)-1-Phenylbut-3-en-2-amine (Free Base) B N-Protection (e.g., Boc₂O, TEA) A->B C N-Boc-(S)-1-Phenylbut-3-en-2-amine B->C D Dihydroxylation (OsO₄ cat., NMO) C->D E Chiral Amino Diol Intermediate D->E F Oxidative Cleavage (NaIO₄) E->F G N-Boc Protected Chiral Amino Aldehyde F->G H Reduction (NaBH₄) G->H I N-Boc-(S)-3-amino-4-phenylbutan-1-ol H->I J Deprotection (TFA or HCl) I->J K (S)-3-Amino-4-phenylbutan-1-ol (Final Product) J->K

Caption: Synthetic route to a chiral amino alcohol.

Protocol 4.1: Synthesis of (S)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate

This protocol details the protection of the amine, a crucial first step for many subsequent transformations of the alkene.

Materials & Reagents:

  • (S)-1-Phenylbut-3-en-2-amine (from Protocol in Sec. 3.1) (0.75 g, 5.1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.22 g, 5.6 mmol, 1.1 eq.)

  • Triethylamine (Et₃N) (0.85 mL, 6.1 mmol, 1.2 eq.)

  • Dichloromethane (DCM) (25 mL)

  • 1 M HCl aqueous solution

  • Saturated aqueous NaHCO₃ and brine solutions

Procedure:

  • Dissolve the free amine in 25 mL of DCM and add triethylamine.

  • Add a solution of Boc₂O in a small amount of DCM to the stirred amine solution at room temperature.

  • Stir the reaction for 6 hours. Monitor completion by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N-Boc protected amine is often pure enough for subsequent steps but can be purified by flash chromatography if necessary.

Expected Results for Downstream Transformations

TransformationReagentsTypical Yield (%)Enantiomeric Excess (ee, %)
Alkene Hydrogenation H₂, Pd/C, MeOH>95%>99%
Epoxidation m-CPBA, DCM80-90%>98% (diastereoselectivity)
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH75-85%>98% (diastereoselectivity)

Detailed General Protocols

Protocol 5.1: General Procedure for Free-Basing of Amine Hydrochloride

This is the foundational step required to liberate the nucleophilic free amine from its salt form.

Equipment:

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolution: Dissolve the 1-Phenylbut-3-en-2-amine hydrochloride in a minimal amount of deionized water (approx. 10-15 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath. While stirring, add a 2 M aqueous solution of a base (e.g., NaOH, K₂CO₃) dropwise.[9][10] Monitor the pH with indicator paper, continuing addition until the pH is robustly basic (pH > 11).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate; 3 x 20 mL per gram of starting salt). The choice of solvent depends on the subsequent reaction.

  • Drying and Concentration: Combine the organic extracts in a flask. Dry the solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent. Remove the solvent using a rotary evaporator at low temperature (<40 °C) to avoid loss of the volatile amine.

  • Validation & Use: The resulting oil is the free amine. Due to its potential instability, it is best practice to use it immediately in the next synthetic step.

Protocol 5.2: Asymmetric Dihydroxylation of N-Boc Protected Amine

This protocol demonstrates the diastereoselective functionalization of the alkene, controlled by the existing stereocenter.

Materials & Reagents:

  • N-Boc-(S)-1-Phenylbut-3-en-2-amine (from Protocol 4.1)

  • N-methylmorpholine N-oxide (NMO)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Under a nitrogen atmosphere, dissolve the N-Boc protected amine (1.0 eq.) and NMO (1.5 eq.) in a 10:1 mixture of acetone and water.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of K₂OsO₄·2H₂O (approx. 0.002 eq.).

  • Stir the reaction at 0 °C for 12-24 hours, allowing it to slowly warm to room temperature. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of osmate) and stir for 1 hour.

  • Filter the mixture through a pad of Celite, washing with acetone.

  • Concentrate the filtrate in vacuo and perform an aqueous workup by extracting with ethyl acetate.

  • Dry and concentrate the organic phase to yield the crude diol, which can be purified by column chromatography.

Conclusion and Future Outlook

1-Phenylbut-3-en-2-amine hydrochloride is a potent and versatile chiral building block. Its true value is realized through the strategic manipulation of its amine and alkene functionalities. The protocols outlined in this guide provide a robust starting point for its incorporation into complex synthetic campaigns. From the creation of bespoke ligands for asymmetric catalysis to the diastereoselective construction of pharmaceutical intermediates, this reagent offers a reliable and efficient entry into valuable chiral chemical space. Future applications will likely explore its use in cascade reactions and enzymatic transformations, further expanding the synthetic chemist's toolkit.[2][11][12]

References

  • Sunway Pharm Ltd. Chiral Building Blocks.
  • MySkinRecipes. (R)-1-Phenylbut-3-en-2-amine hydrochloride.
  • Sigma-Aldrich. (S)-1-phenylbut-3-en-2-amine hydrochloride.
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • University College Dublin.
  • Sigma-Aldrich. (S)-1-phenylbut-3-en-2-amine hydrochloride Product Page.
  • Organic Syntheses. General Organic Synthesis Procedure Example. [Link]

  • DiVA Portal. Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.
  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. [Link]

  • West Virginia University. Amine promoted asymmetric cascade synthesis of highly functionalized heterocycles. [Link]

  • DiVA Portal. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. [Link]

  • ChemRxiv. Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. [Link]

  • ResearchGate. Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. [Link]

  • Royal Society of Chemistry. Supporting Information - General Procedures for Reduction and Amide Coupling. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Application

Application Note: 1-Phenylbut-3-en-2-amine Hydrochloride in Asymmetric Catalysis

The following Application Note and Protocol Guide details the role of 1-Phenylbut-3-en-2-amine hydrochloride (also known as a chiral homoallylic amine) within the field of asymmetric catalysis. While often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the role of 1-Phenylbut-3-en-2-amine hydrochloride (also known as a chiral homoallylic amine) within the field of asymmetric catalysis.

While often utilized as a high-value chiral building block for protease inhibitors (e.g., BACE-1, HIV protease), its primary significance in the context of asymmetric catalysis methodology is as a benchmark product for validating enantioselective allylation catalysts.[1] This guide focuses on the catalytic protocols used to synthesize this scaffold and its subsequent application in drug discovery.[1]

[1]

Executive Summary

Compound: 1-Phenylbut-3-en-2-amine Hydrochloride CAS: 132312-93-7 (R-isomer) / 141448-55-7 (S-isomer) Structure: Chiral homoallylic amine (


-vinylphenethylamine).[1]
Core Role: 
  • Benchmark Product: Serves as the standard "test substrate" for evaluating the efficiency and enantioselectivity of new Asymmetric Allylation Catalysts (e.g., Chiral Phosphoric Acids, Indium/Zinc complexes).[1]

  • Chiral Synthon: A critical intermediate for Peptidomimetics , specifically aspartyl protease inhibitors (BACE-1, Renin) and DAGL inhibitors, where the vinyl group serves as a latent carboxylate or aldehyde equivalent.[1]

Scientific Foundation & Mechanism[1]

The "Benchmark" Role in Catalysis

In the development of asymmetric nucleophilic allylation methodologies, the reaction between phenylacetaldehyde imines and allylating agents is the "gold standard." The resulting product is 1-Phenylbut-3-en-2-amine.[1][2][3][4][5]

  • Why this compound? The phenylacetaldehyde-derived imine is prone to enolization, making it a challenging substrate.[1] High enantiomeric excess (ee) in synthesizing 1-Phenylbut-3-en-2-amine demonstrates a catalyst's ability to suppress background racemization and control facial selectivity.[1]

  • Catalytic Systems:

    • Lewis Acid Catalysis: Chiral Indium(III) or Zinc(II) complexes with PyBox or BINOL ligands.

    • Organocatalysis: Chiral Phosphoric Acids (CPA) or Sulfinamides (Ellman’s auxiliary approach).

Downstream Utility (The "Why")

Once synthesized via asymmetric catalysis, the vinyl group of 1-Phenylbut-3-en-2-amine allows for divergent synthesis:

  • Oxidative Cleavage (

    
    ):  Yields chiral 
    
    
    
    -amino acids (precursors to
    
    
    -peptides).[1]
  • Olefin Metathesis: Ring-closing metathesis to form chiral piperidines.[1]

  • Hydroboration: Access to

    
    -amino alcohols.[1]
    

G Imine Phenylacetaldehyde Imine Target 1-Phenylbut-3-en-2-amine (Homoallylic Amine) Imine->Target Asymmetric Allylation Catalyst Asymmetric Catalyst (e.g., Chiral PA / In-PyBox) Catalyst->Target Stereocontrol Allyl Allyl Boronate/Stannane Allyl->Target Asymmetric Allylation AminoAcid Chiral β-Amino Acid (Oxidative Cleavage) Target->AminoAcid RuCl3/NaIO4 Piperidine Chiral Piperidine (RCM) Target->Piperidine Grubbs II Inhibitor Protease Inhibitors (BACE-1, DAGL) Target->Inhibitor Peptidomimetic Synthesis

Figure 1: The central role of 1-Phenylbut-3-en-2-amine as both a product of asymmetric catalysis and a precursor for drug discovery.[1]

Experimental Protocols

Protocol A: Asymmetric Synthesis via Chiral Phosphoric Acid Catalysis

This protocol describes the synthesis of (R)-1-Phenylbut-3-en-2-amine using a catalytic enantioselective allylation, the standard method for accessing this scaffold with high optical purity.[1]

Reagents:

  • Phenylacetaldehyde (1.0 equiv)

  • Aniline (1.0 equiv) - To form in-situ imine[1]

  • Allylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: (R)-TRIP or (R)-VAPOL Hydrogen Phosphate (5 mol%)[1]

  • Solvent: Toluene (anhydrous)

  • Workup: 1M HCl (aq)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried reaction vial, mix Phenylacetaldehyde (1.0 mmol) and Aniline (1.0 mmol) in Toluene (2.0 mL) with 4Å molecular sieves. Stir at RT for 1 hour to ensure imine formation.

  • Catalyst Addition: Cool the mixture to -30°C (cryostat or dry ice/acetone). Add the Chiral Phosphoric Acid catalyst (0.05 mmol, 5 mol%).

  • Allylation: Add Allylboronic acid pinacol ester (1.2 mmol) dropwise.

  • Reaction: Stir at -30°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of the imine.[6][7][8]

  • Hydrolysis (Critical): Once complete, warm to RT. Add 1M HCl (5 mL) and stir vigorously for 2 hours.

    • Note: This hydrolyzes the N-phenyl group (if oxidative removal is intended) or simply protonates the amine if using an N-protecting group like Boc/Cbz.[1] For the free amine salt: Use an ammonia/methanol workup if the N-substituent is removable.[1]

    • Alternative (Standard): If using Ellman's Sulfinamide (Auxiliary approach):

      • Condense Phenylacetaldehyde with (R)-tert-butanesulfinamide.[1]

      • Add Allylmagnesium bromide at -78°C.[1]

      • Cleave sulfinyl group with 4M HCl/Dioxane.[1]

  • Salt Formation: Extract the organic layer.[1][6] Wash the aqueous layer (containing product salt) with ether. Basify aqueous layer with NaOH to pH 12, extract with DCM, dry over

    
    .[1]
    
  • Final Salt Precipitation: Dissolve free amine in minimal Et2O. Add 2M HCl in ether dropwise. Filter the white precipitate: 1-Phenylbut-3-en-2-amine Hydrochloride .[1]

Protocol B: Quality Control & Analysis

Validation of Enantiomeric Excess (ee):

  • Method: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:i-PrOH (90:10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Standard: Racemic 1-Phenylbut-3-en-2-amine (prepared via non-catalytic Grignard addition) must be run first to establish retention times.[1]

Data Specification Table:

ParameterSpecification (High Quality)Method
Appearance White to off-white crystalline solidVisual
Purity > 98%1H NMR / HPLC
Enantiomeric Excess > 95% eeChiral HPLC
Melting Point 154-155°C (HCl salt)Capillary MP
Specific Rotation

(c=1, H2O)
Polarimetry

Case Study: Application in BACE-1 Inhibitor Synthesis

Context: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a target for Alzheimer's disease.[1]

Workflow:

  • Starting Material: (S)-1-Phenylbut-3-en-2-amine HCl (synthesized via Protocol A).

  • Functionalization: The free amine is coupled with a fragment-based acid (e.g., isophthalamide derivative).[1]

  • Warhead Installation: The terminal alkene (C3-C4) acts as a handle.[1]

    • Reaction: Oxidative cleavage (OsO4/NaIO4) yields the aldehyde.

    • Coupling: The aldehyde is reacted with an isonitrile (Passerini reaction) or reduced to a hydroxyethylamine transition-state isostere.

  • Result: The chiral center established in the initial asymmetric allylation defines the stereochemistry of the P1' pocket binding in the enzyme.

References

  • Asymmetric Allylation Methodologies

    • Title: "Catalytic Asymmetric Allylation of Imines via Chiral Phosphoric Acids."
    • Source:Journal of the American Chemical Society, 2007.[1]

    • Context: Establishes the protocol for synthesizing homoallylic amines.
  • Medicinal Chemistry Application (DAGL)

    • Title: "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors."[1][8]

    • Source:Journal of Medicinal Chemistry, 2019.[1][8]

    • URL:[Link]

    • Context: Details the synthesis of (S)-1-Phenylbut-3-en-2-amine and its conversion into triazole urea inhibitors.
  • BACE-1 Inhibitor Discovery

    • Title: "Discovery of BACE-1 inhibitors using an integrated comput
    • Source:White Rose eTheses Online, 2011.[1]

    • URL:[Link]

    • Context: Describes the use of 1-phenylbut-3-en-2-amine as a core scaffold for library gener
  • General Properties & Safety

    • Title: "1-Phenylbut-3-en-2-amine Hydrochloride Substance Info."[1]

    • Source:PubChem / NIH.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-Phenylbut-3-en-2-amine Hydrochloride Synthesis

Introduction: The synthesis of homoallylic amines, such as 1-Phenylbut-3-en-2-amine (also known as 4-phenylbut-3-en-2-amine or Phenylbutenamine), is a cornerstone transformation in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of homoallylic amines, such as 1-Phenylbut-3-en-2-amine (also known as 4-phenylbut-3-en-2-amine or Phenylbutenamine), is a cornerstone transformation in medicinal chemistry and drug development.[1] These structures are prevalent in a vast array of biologically active molecules and serve as versatile intermediates for more complex targets.[2] The most common and powerful method for their synthesis is the nucleophilic allylation of imines.[3][4]

This guide is designed for researchers, chemists, and drug development professionals actively engaged in this synthesis. It moves beyond a simple recitation of procedures to provide a deeper understanding of the critical reaction parameters—catalyst, solvent, and temperature—and offers a structured, question-and-answer-based approach to troubleshoot common experimental challenges. Our goal is to empower you to not only replicate a synthesis but to rationally optimize it for yield, purity, and selectivity.

Part 1: Foundational Principles & General Workflow

This section addresses the fundamental strategy for synthesizing the target compound.

Q1: What is the general synthetic strategy for 1-Phenylbut-3-en-2-amine hydrochloride?

A: The synthesis is conceptually a two-stage process that is often executed in a single pot. It begins with the formation of an imine from a phenyl-containing aldehyde and an amine source, which is then subjected to a nucleophilic attack by an allylating agent. The resulting free amine is subsequently purified and converted to its hydrochloride salt for improved stability and handling.

  • Imine Formation: An imine (or Schiff base) is formed in situ from the condensation of an aldehyde (e.g., benzaldehyde) and an amine source (e.g., ammonia or a protected amine equivalent). This electrophilic imine is the direct substrate for the key C-C bond-forming step.

  • Nucleophilic Allylation: An organometallic allyl nucleophile, activated and often directed by a catalyst, adds to the imine carbon. This is the critical step where the stereochemistry and yield are determined. A wide variety of allylating agents can be used, including allyl silanes, boranes, or Grignard reagents.[5][6][7]

  • Workup and Salt Formation: After the reaction, the crude product (the free amine) is isolated from the reaction mixture. It is then purified, typically by column chromatography. Finally, the purified free amine is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the stable 1-Phenylbut-3-en-2-amine hydrochloride salt.[8]

The overall workflow can be visualized as follows:

G cluster_0 Reaction Stage cluster_1 Purification Stage A Starting Materials (Benzaldehyde, Amine Source, Allylating Agent) B In Situ Imine Formation & Catalytic Allylation A->B Catalyst, Solvent, Temp. C Reaction Quench & Aqueous Workup B->C D Extraction & Drying of Organic Phase C->D E Purification of Free Amine (e.g., Column Chromatography) D->E F HCl Salt Formation E->F HCl in Ether or Dioxane G Final Product (1-Phenylbut-3-en-2-amine HCl) F->G Filtration/ Isolation

Caption: General workflow for the synthesis and purification of 1-Phenylbut-3-en-2-amine hydrochloride.

Part 2: Catalyst Selection & Optimization

The choice of catalyst is arguably the most critical factor influencing the success of the allylation reaction. It governs not only the reaction rate but also the selectivity (chemo-, regio-, and stereo-).

Q2: I'm getting low yields or no reaction. Which catalyst system is a reliable starting point?

A: For the allylation of imines, several classes of metal catalysts have proven effective. Your choice depends on the specific allylating agent, desired selectivity (racemic vs. asymmetric), and functional group tolerance. Palladium, Copper, and Silver-based systems are excellent starting points.

Catalyst SystemTypical Allylating AgentKey Advantages & ConsiderationsReference(s)
Palladium (Pd) Allyl Acetates, Allyl AlcoholsRobust and versatile. Ligand choice (e.g., Xantphos, Trost ligands) is crucial for controlling selectivity. Can be prone to C- vs. N-allylation competition.[9]
Copper (Cu) Allylboronates, AllenesExcellent for asymmetric synthesis with chiral NHC ligands. CuH-catalysis offers high diastereoselectivity. Generally requires mild conditions.[10][11]
Silver (Ag) AllyltrimethoxysilaneEffective for enantioselective additions. Reactions are often performed under mild conditions with low catalyst loadings.[5]
Iridium (Ir) Allyl Acetates/CarbonatesPowerful for asymmetric umpolung allylation, providing access to different structural isomers than standard methods.[12]
Lewis Acids (non-metal) AllylboranesCan promote the reaction without transition metals. The use of chiral diols like BINOL can induce high enantioselectivity.[6]

Recommendation: For a robust initial screen, a Palladium-catalyzed system using an appropriate ligand is often the most forgiving. For asymmetric synthesis, a Copper-NHC or Silver-phosphine system offers a high probability of success with good enantioselectivity.

Q3: My reaction is producing a mixture of C-allylated (desired) and N-allylated (undesired) products. How can I improve regioselectivity?

A: This is a classic challenge in transition-metal-catalyzed allylations, particularly with Palladium. The N-allylated product can sometimes be a kinetic product or even an intermediate on the path to the C-allylated product.[9]

Key Strategies to Favor C-Allylation:

  • Solvent Choice: This is your most powerful tool. A screen of solvents is highly recommended. Non-coordinating solvents often favor C-allylation.

    • Excellent Choices: Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) have been shown to be optimal in suppressing N-allylation and promoting the desired C-allylation pathway.[9]

    • Solvents to Avoid: Highly polar, coordinating solvents like DMF or DMSO can sometimes favor N-allylation, although this is system-dependent.[13][9]

  • Ligand Modification: The steric and electronic properties of the ligand bound to the metal center can influence the regiochemical outcome. Bulky ligands can sterically hinder the approach to the nitrogen atom, favoring attack at the carbon nucleophile.

  • Reaction Time: In systems where the N-allylated product is an intermediate, simply allowing the reaction to proceed for a longer duration may lead to its conversion to the thermodynamically more stable C-allylated product.[9] Monitor the reaction over time by TLC or LC-MS to observe this potential transformation.

Q4: I need to synthesize a single enantiomer. What are the key parameters for improving enantioselectivity?

A: Achieving high enantioselectivity requires precise control over the transition state geometry, which is dictated by the interaction between the substrate, catalyst, and chiral ligand.

  • Chiral Ligand Selection: This is paramount. Use a well-established chiral ligand for the chosen metal. Examples include Trost ligands for Palladium[9], chiral phosphanes for Silver[5], or chiral N-heterocyclic carbenes (NHCs) for Copper.[11]

  • Lower the Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -50 °C) decreases the available thermal energy, which amplifies the small energy difference between the two diastereomeric transition states, leading to higher enantiomeric excess (ee).[11]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is often necessary to find the optimal medium for high enantioselectivity.

  • Additives: In some systems, additives can act as co-catalysts or modifiers. For example, the presence of a proton source like methanol can be crucial in reactions involving allylsilanes.[14]

Part 3: Solvent & Temperature Optimization

Solvent and temperature are critical variables that must be co-optimized with the catalyst system.

Q5: Beyond regioselectivity, what is the broader role of the solvent, and how do I choose the right one?

A: The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing intermediates and transition states.

Catalyst SystemRecommended SolventsRationale & NotesReference(s)
Palladium (Pd) THF, CH₂Cl₂Promotes C-allylation. Good general-purpose solvents for Pd catalysis.[9]
Silver (Ag) THFIdentified as the optimal solvent for yield and enantioselectivity in AgI-catalyzed allylations with allylsilanes.[5]
Copper (Cu) MTBE, TolueneDiastereoselectivity in CuH-catalyzed reactions was found to be highest in MTBE. Non-coordinating solvents are generally preferred.[10]
Allylboration Toluene, CH₂Cl₂Polar, non-coordinating solvents give faster rates and higher selectivities. Avoid electron-donating solvents (e.g., ethers, THF in some cases) which can interfere with catalyst-substrate interactions.[6]

General Principle: Start with non-coordinating, relatively non-polar solvents like Dichloromethane or Toluene. Ethereal solvents like THF or MTBE are also excellent starting points. Avoid highly polar coordinating solvents like DMF unless a specific protocol calls for it.

Q6: My reaction is proceeding very slowly. Is it safe to simply increase the temperature?

A: Increasing the temperature will almost certainly increase the reaction rate, but it often comes at a cost, particularly for stereoselective reactions.

  • Impact on Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for less-favored reaction pathways, leading to a decrease in diastereoselectivity and/or enantioselectivity.[6]

  • Impact on Stability: Substrates, reagents, or the catalyst itself may decompose at elevated temperatures, leading to lower yields and more impurities. For example, some imines are prone to hydrolysis, a process that can be accelerated by heat.[6]

Troubleshooting Slow Reactions:

  • Confirm Catalyst Activity: Before increasing temperature, ensure your catalyst is active. Was it handled under inert conditions if required? Is the ligand appropriate?

  • Incremental Temperature Increase: If you must increase the temperature, do so in small, controlled increments (e.g., from 25 °C to 40 °C). Monitor the reaction closely for byproduct formation alongside the increase in conversion rate.

  • Change Solvent or Catalyst: A slow reaction is often a sign of a suboptimal system. It may be more fruitful to screen a different solvent or a more active catalyst system rather than forcing the current one with excessive heat.

Part 4: Troubleshooting & Purification

This section provides a decision-making framework for resolving common experimental failures.

G start Low Yield or No Conversion q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Complex mixture of products? a1_yes->q2 sol_inactive Suspect Inactive System. - Check Reagent Purity - Increase Catalyst Loading - Screen Solvents/Catalysts a1_no->sol_inactive a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_decomp Suspect Substrate/ Catalyst Decomposition. - Lower Temperature - Add Molecular Sieves [5] - Check Catalyst Viability a2_yes->sol_decomp sol_workup Product may be lost during workup. - Check pH of washes - Analyze aqueous layers a2_no->sol_workup

Caption: Decision tree for troubleshooting low-yield reactions.

Q7: I'm observing significant byproduct formation, even after optimizing for regioselectivity. What are the likely culprits?

A: If you have addressed C- vs. N-allylation, other byproducts likely arise from substrate instability or side reactions.

  • Imine Hydrolysis: Imines can be unstable in the presence of trace amounts of water, hydrolyzing back to the starting aldehyde and amine. This is a very common issue.

    • Solution: Add activated 3Å molecular sieves to the reaction.[6][14] They act as a desiccant, scavenging trace water without interfering with the reaction. Ensure all solvents are rigorously dried before use.

  • Homocoupling of Allyl Reagent: Some organometallic reagents can couple with themselves, especially at higher temperatures or if the catalyst is not efficient.

    • Solution: This points to a problem with the catalytic cycle. Re-evaluate the catalyst, ligand, and solvent choice. A lower temperature may also help.

  • Aldol or Other Side Reactions: The starting aldehyde or imine can potentially undergo other reactions if conditions are not optimized.

    • Solution: This is another indicator of a suboptimal system. A more selective catalyst or milder reaction conditions are needed.

Q8: What is a reliable procedure for the purification of the final hydrochloride salt?

A: Proper purification is essential to obtain a high-purity, stable final product. This is a two-part process: purification of the free amine followed by conversion to the hydrochloride salt.

Step-by-Step Protocol:

  • Reaction Workup: Once the reaction is complete (as determined by TLC or LC-MS), quench it by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Wash (Troubleshooting Step): If starting amines or basic byproducts are a concern, wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl). Caution: Your product is a base and will also partition into the aqueous acid layer. You must then re-basify the aqueous layer with NaOH and re-extract to recover your product. A safer alternative is to wash with 10% aqueous copper (II) sulfate solution until the blue color of the aqueous layer no longer turns purple, which indicates the removal of primary amine impurities.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purification of Free Amine: Purify the crude oil by flash column chromatography on silica gel. Use a solvent system such as hexane/ethyl acetate with 1% triethylamine (Et₃N) to prevent the amine from streaking on the acidic silica.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc).

    • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in Et₂O) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (e.g., Et₂O), and dry it under high vacuum.

References
  • Additive-Free Pd-Catalyzed α-Allylation of Imine-Containing Heterocycles. Organic Letters. [Link]

  • Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society. [Link]

  • Enantioselective Ag-Catalyzed Allylation of Aldimines. Molecules. [Link]

  • Catalytic Asymmetric Umpolung Allylation of Imines. Organic Chemistry Portal. [Link]

  • Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. [Link]

  • Strategies for imine allylation. ResearchGate. [Link]

  • The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. Chemical Science. [Link]

  • Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews. [Link]

  • Enantioselective Allylation of Cyclic and In Situ Formed N-Unsubstituted Imines with Tetraol-Protected Allylboronates. European Journal of Organic Chemistry. [Link]

  • Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines from Terminal Allenes. Angewandte Chemie International Edition. [Link]

  • Room Temperature Highly Diastereoselective Zn-Mediated Allylation of Chiral N-tert-Butanesulfinyl Imines. Organic Letters. [Link]

  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Molecules. [Link]

  • Synthesis of racemic disubstituted 1-phenylpropan-2-amines. ResearchGate. [Link]

  • Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. ResearchGate. [Link]

  • Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal. [Link]

  • General strategies for homoallylic amine synthesis. ResearchGate. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes. Journal of the American Chemical Society. [Link]

  • Process for the purification of amines.
  • Phenylbutenamine. Wikipedia. [Link]

  • Workup: Amines. University of Rochester, Not Voodoo. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Phenylbut-3-en-2-amine and Other Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral amines are indispensable building blocks and catalysts in the synthesis of enantiomerically pure compounds, a critical aspect of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are indispensable building blocks and catalysts in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production.[1][2][3][4] Their ability to induce stereoselectivity makes them valuable as chiral auxiliaries, resolving agents, and organocatalysts.[1][5][6] Among the diverse array of chiral amines, 1-Phenylbut-3-en-2-amine stands out due to its unique structural features, combining a phenyl group, a chiral center, and a vinyl group. This guide provides an in-depth, objective comparison of the reactivity of 1-Phenylbut-3-en-2-amine with other commonly employed chiral amines, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a chiral amine for a specific synthetic challenge.

Structural Features Influencing Reactivity

The reactivity and stereodirecting ability of a chiral amine are intrinsically linked to its three-dimensional structure. Key features include the steric hindrance around the nitrogen atom, the electronic properties of the substituents, and the conformational rigidity of the molecule.

1-Phenylbut-3-en-2-amine: This primary amine possesses a stereogenic center adjacent to a phenyl ring and a vinyl group. The phenyl group provides steric bulk and can engage in π-stacking interactions, influencing the approach of reactants. The vinyl group offers a site for further functionalization and can also play a role in coordinating to metal centers in catalytic applications.

(R)- and (S)-1-Phenylethylamine (α-PEA): As one of the most widely used chiral amines, α-PEA serves as a benchmark for comparison.[7] Its structure is similar to 1-Phenylbut-3-en-2-amine but lacks the vinyl group. This difference can lead to variations in reactivity and selectivity, particularly in reactions where the double bond might participate.[7]

Pseudoephedrine-derived Amines: These chiral auxiliaries, derived from the natural product pseudoephedrine, offer a more rigid scaffold due to the presence of a hydroxyl group. This rigidity can lead to higher levels of stereocontrol in certain reactions, such as alkylations of enolates.

Cinchona Alkaloids and their Derivatives: These complex molecules have a rich history in asymmetric catalysis.[8] Their bifunctional nature, possessing both a basic tertiary amine and a hydroxyl group, allows them to act as highly effective organocatalysts in a variety of transformations.[8][9]

Comparative Reactivity in Key Transformations

The utility of a chiral amine is best demonstrated through its performance in various chemical reactions. This section compares the reactivity of 1-Phenylbut-3-en-2-amine with other chiral amines in the formation of imines and their subsequent application in asymmetric synthesis.

Imine Formation: A Gateway to Asymmetric Synthesis

The formation of imines from chiral amines and carbonyl compounds is a fundamental transformation that serves as a prelude to many powerful C-C and C-N bond-forming reactions.[10][11] The rate and equilibrium of imine formation are influenced by factors such as the steric hindrance of both the amine and the carbonyl compound, the electronic nature of the substituents, and the reaction conditions, particularly the pH.[10][11]

Experimental Protocol: Comparative Kinetic Analysis of Imine Formation

To objectively compare the rate of imine formation, a standardized NMR-based kinetic experiment can be employed.

Materials:

  • 1-Phenylbut-3-en-2-amine

  • (R)-1-Phenylethylamine

  • Acetophenone

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Prepare 0.1 M solutions of each chiral amine and acetophenone in CDCl₃.

  • In an NMR tube, mix 0.5 mL of the acetophenone solution with 0.5 mL of the chiral amine solution at a controlled temperature (e.g., 25 °C).

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire spectra at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 1 hour).

  • Monitor the disappearance of the aldehyde proton signal and the appearance of the imine proton signal to determine the reaction progress.

  • Plot the concentration of the imine as a function of time to determine the initial reaction rate.

Expected Outcome: The relative rates of imine formation will provide a direct measure of the nucleophilicity and steric accessibility of the nitrogen atom in each chiral amine. It is anticipated that less sterically hindered amines will exhibit faster initial rates of imination.

G

Asymmetric Reductive Amination

Reductive amination is a powerful method for the synthesis of chiral amines. The diastereoselectivity of this reaction, when employing a chiral amine, is a critical measure of its effectiveness as a chiral auxiliary.

Comparative Study: Diastereoselective Reductive Amination of 4-Phenyl-2-butanone

This experiment aims to compare the diastereoselectivity induced by 1-Phenylbut-3-en-2-amine and (R)-1-phenylethylamine in the reductive amination of a prochiral ketone.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1 mmol of 4-phenyl-2-butanone and 1.1 mmol of the chiral amine (either 1-Phenylbut-3-en-2-amine or (R)-1-phenylethylamine) in 10 mL of methanol. Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add 1.5 mmol of sodium borohydride (NaBH₄) portion-wise over 10 minutes.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M HCl. Basify the solution with 1 M NaOH and extract the product with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the resulting secondary amine product by ¹H NMR spectroscopy or chiral HPLC analysis.[12][13]

Data Presentation:

Chiral AmineDiastereomeric Ratio (d.r.)Yield (%)
1-Phenylbut-3-en-2-amine[Experimental Value][Experimental Value]
(R)-1-Phenylethylamine[Experimental Value][Experimental Value]

Note: The actual experimental values would be populated upon conducting the experiment.

The diastereomeric ratio will directly reflect the ability of the chiral amine's stereocenter to influence the facial selectivity of the hydride attack on the imine intermediate. The steric and electronic properties of the phenyl and vinyl groups in 1-Phenylbut-3-en-2-amine are expected to play a significant role in determining the outcome.

G

Mechanistic Considerations and Causality

The observed differences in reactivity and selectivity can be rationalized by considering the underlying reaction mechanisms.

  • Steric Effects: The larger steric profile of the substituent on the chiral amine can hinder the approach of the nucleophile or electrophile, leading to lower reaction rates but potentially higher stereoselectivity. The phenyl group in both 1-Phenylbut-3-en-2-amine and α-PEA exerts a significant steric influence. The additional vinyl group in the former may further modulate this effect.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the chiral amine can influence the nucleophilicity of the nitrogen atom and the stability of any charged intermediates.

  • Conformational Rigidity: Chiral amines with more rigid conformations, such as those derived from pseudoephedrine or cinchona alkaloids, often provide higher levels of stereocontrol because they limit the number of possible transition states. The acyclic nature of 1-Phenylbut-3-en-2-amine allows for more conformational flexibility, which could lead to different selectivity profiles compared to more rigid systems.

  • Hydrogen Bonding: In certain reactions, the ability of the amine to act as a hydrogen bond donor or acceptor can play a crucial role in organizing the transition state and enhancing stereoselectivity.[6]

Conclusion

1-Phenylbut-3-en-2-amine presents a unique combination of structural features that make it a compelling candidate for various applications in asymmetric synthesis. Its reactivity profile, particularly in comparison to the well-established chiral amine α-phenylethylamine, highlights the subtle yet significant impact of the vinyl substituent. While α-PEA remains a robust and versatile choice, 1-Phenylbut-3-en-2-amine offers opportunities for novel reactivity and selectivity, especially in transformations where the vinyl group can be further functionalized or participate in the reaction mechanism. The choice of chiral amine will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides a framework for the rational selection of chiral amines and encourages further investigation into the synthetic potential of less common yet promising structures like 1-Phenylbut-3-en-2-amine.

References

  • Alcover, N.; et al. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. 2021. [Link]

  • ResearchGate. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. 2025. [Link]

  • Chaudhary, P.; et al. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. 2022. [Link]

  • Vicario, J. L.; et al. Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. 2011. [Link]

  • Jencks, W. P. Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. 1959. [Link]

  • France, S.; et al. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. 2003. [Link]

  • Abbott, A. P.; et al. Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leicester. 2018. [Link]

  • Marqués-López, E.; et al. Asymmetric catalysis with chiral primary amine-based organocatalysts. ResearchGate. 2025. [Link]

  • Welch, C. J.; et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. 2014. [Link]

  • Wikipedia. 1-Phenylethylamine. Wikipedia. 2023. [Link]

  • Díaz, A.; et al. Diastereoselective synthesis of chiral amines by imines alkylation. ResearchGate. 2007. [Link]

  • LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. 2024. [Link]

Sources

Comparative

Structural confirmation of 1-Phenylbut-3-en-2-amine;hydrochloride using X-ray crystallography.

Executive Summary In the development of chiral homoallylic amines like 1-Phenylbut-3-en-2-amine hydrochloride , establishing absolute configuration is the critical path to regulatory compliance and biological efficacy. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral homoallylic amines like 1-Phenylbut-3-en-2-amine hydrochloride , establishing absolute configuration is the critical path to regulatory compliance and biological efficacy. While NMR and Mass Spectrometry are ubiquitous for connectivity analysis, they fail to provide direct, non-derivatized proof of stereochemistry.

This guide details the structural confirmation of 1-Phenylbut-3-en-2-amine hydrochloride using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "gold standard" technique against solution-phase alternatives, demonstrating why SC-XRD is the requisite method for unambiguous stereochemical assignment of chiral amine salts.

The Challenge: Stereochemical Ambiguity in Homoallylic Amines

1-Phenylbut-3-en-2-amine contains a single chiral center at the C2 position, flanked by a benzyl group and a vinyl group.

  • The Problem: The flexibility of the allyl chain and the rapid rotation of the phenyl ring in solution result in averaged NMR signals.

  • The Risk: Enantiomers often exhibit drastically different pharmacological profiles. Relying solely on optical rotation (polarimetry) is error-prone due to solvent effects and impurities.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary analytical techniques used for this compound.

FeatureSC-XRD (The Product) High-Field NMR (600 MHz) Chiral HPLC/SFC
Primary Output 3D Atomic Coordinates & PackingConnectivity & Relative EnvironmentRetention Time & Enantiomeric Excess (ee)
Absolute Config Direct (via Anomalous Dispersion) Indirect (Requires Mosher's Acid derivatization)Indirect (Requires known standard)
Sample State Solid (Single Crystal)Solution (CDCl3/DMSO-d6)Solution
Salt Validation Confirms Ion Pairing & H-BondingInfers salt via chemical shiftN/A (often requires free base)
Destructive? No (Non-destructive)NoNo
Confidence Level Definitive (100%) High (Connectivity), Medium (Stereochem)High (Purity), Low (Structure ID)

Experimental Protocol: SC-XRD Workflow

This protocol ensures the generation of publication-quality data for 1-Phenylbut-3-en-2-amine hydrochloride.

Phase 1: Crystallization (Vapor Diffusion)

Amine hydrochlorides are ionic but often contain lipophilic organic chains, making them ideal candidates for vapor diffusion.

  • Solvent Selection: Dissolve 20 mg of the amine salt in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) . The compound is highly soluble here.

  • Antisolvent: Use Diethyl Ether (Et2O) or Diisopropyl Ether .

  • Setup: Place the MeOH solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 2 mL of the antisolvent. Cap the large vial tightly.

  • Mechanism: The volatile ether diffuses into the methanol, slowly increasing the polarity and forcing the salt to crystallize in an ordered lattice.

  • Timeline: Leave undisturbed at 4°C for 48-72 hours. Look for prismatic, colorless needles.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Cu-Kα radiation (λ = 1.54178 Å) is preferred over Mo-Kα for this compound.

    • Reasoning: The heaviest atom is Chlorine (Z=17). Cu radiation maximizes the anomalous scattering signal (

      
      ) of Chlorine, which is essential for determining the absolute configuration (Flack parameter) in the absence of heavier metals [1].
      
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream to reduce thermal vibration (ellipsoids) and improve resolution.

Phase 3: Structure Refinement
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement [2].

  • Hydrogen Treatment: H atoms on the ammonium group (-NH3+) must be located in the difference Fourier map to confirm the salt structure and hydrogen bonding network (N-H...Cl).

  • Absolute Configuration: Refine the Flack Parameter .

    • Target: near 0.0 (e.g., -0.05 ± 0.04) for the correct enantiomer.

    • Target: near 1.0 for the inverted structure.

Structural Insights & Data Interpretation

Upon successful refinement, the SC-XRD data provides three critical confirmations that NMR cannot:

A. Absolute Configuration (The "Flack" Check)

For 1-Phenylbut-3-en-2-amine HCl, the Chlorine atom provides sufficient anomalous scattering. If the Flack parameter is


, the stereochemistry (e.g., S-configuration) is confirmed with >99% confidence. This eliminates the need for chiral derivatization required in NMR (e.g., reacting with Mosher's acid chloride).
B. Conformation of the Vinyl Group

NMR averages the rotation of the C2-C3 bond. X-ray freezes the molecule in its lowest energy solid-state conformation. You will typically observe the vinyl group oriented to minimize steric clash with the phenyl ring, often adopting a gauche conformation relative to the amine.

C. The Hydrogen Bonding Network

The chloride ion acts as a bridge. In the crystal lattice, you will observe a characteristic "charge-assisted hydrogen bond" network where the three ammonium protons (


) bond to three distinct chloride ions (

Å). This definitively proves the salt stoichiometry is 1:1.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic researchers should use when characterizing chiral amine salts.

StructuralValidation Start Crude 1-Phenylbut-3-en-2-amine HCl NMR 1H / 13C NMR (Solution) Start->NMR Result_NMR Result: Connectivity Confirmed Stereochem: Unknown/Averaged NMR->Result_NMR Deriv Chiral Derivatization (Mosher's Acid) Result_NMR->Deriv If amorphous solid Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Result_NMR->Cryst Preferred Path Result_Deriv Result: Indirect Configuration (Risk of Kinetic Resolution) Deriv->Result_Deriv XRD SC-XRD (Cu-Kα Source) Cryst->XRD Final DEFINTIVE STRUCTURE 1. Absolute Config (Flack ~0.0) 2. 3D Conformation 3. H-Bond Network XRD->Final Refinement < 5% R1

Figure 1: Decision matrix for structural confirmation. The Green/Red path represents the SC-XRD workflow, offering the only direct route to absolute configuration without chemical modification.

References

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. International Union of Crystallography (IUCr). Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for the deposition of crystal structure data. Available at: [Link]

Validation

In-silico modeling versus experimental data for 1-Phenylbut-3-en-2-amine;hydrochloride.

Technical Guide: In-Silico Modeling vs. Experimental Validation for 1-Phenylbut-3-en-2-amine Hydrochloride Executive Summary: The Homoallylic Amine Challenge 1-Phenylbut-3-en-2-amine hydrochloride is a pivotal chiral hom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In-Silico Modeling vs. Experimental Validation for 1-Phenylbut-3-en-2-amine Hydrochloride

Executive Summary: The Homoallylic Amine Challenge

1-Phenylbut-3-en-2-amine hydrochloride is a pivotal chiral homoallylic amine scaffold, widely utilized as a building block for serine hydrolase inhibitors (e.g., DAGL-α inhibitors) and as a transition-state mimic in catalytic applications. Its structural rigidity—defined by the proximity of a bulky benzyl group and a reactive vinyl moiety—presents unique challenges for predictive modeling.

This guide objectively compares the utility of in-silico modeling (DFT, molecular mechanics, ADMET predictors) versus experimental data (NMR, X-ray, Kinetic Assays) for this specific compound. It is designed for medicinal chemists and process engineers deciding when to trust algorithms and when to demand wet-lab validation.

Physicochemical Profiling: Prediction vs. Reality

The following table contrasts standard computational predictions with experimentally derived values for the (S)-enantiomer (derived from L-Phenylalanine).

PropertyIn-Silico Prediction (Typical Algorithms)Experimental Data (Validation)Accuracy Assessment
pKa (Amine) 9.2 – 9.8 (Jaguar/Epik)9.3 ± 0.2 (Titration)High. Alkyl amines are well-parameterized in solvation models.
LogP 2.1 – 2.4 (Consensus LogP)2.2 (Shake-flask method)High. Hydrophobic benzyl/vinyl groups are standard fragments.
Conformation Favors anti rotamer (minimize A(1,3) strain)Dynamic Equilibrium (NMR

)
Medium. Gas-phase DFT often overstabilizes the anti conformer; solvent effects are critical.
Stereochemistry Assumed 100% ee>98% ee (Chiral HPLC)N/A. In-silico cannot predict synthesis capability; experimental validation is mandatory.

Critical Insight: While pKa and LogP are reliably predicted, conformational preferences—which dictate binding affinity in enzymes like DAGL-α—require experimental NMR validation (


 coupling constants) or high-level DFT with explicit solvation.

Structural Characterization: The Spectral Gap

In-silico NMR prediction (e.g., GIAO-DFT) is useful for assignment but often fails to capture solute-solvent interactions in hydrochloride salts.

A. 1H NMR: The "Invisible" Protons
  • In-Silico Failure Point: Computational models often predict the ammonium protons (

    
    ) as distinct multiplets integrating to 3H.
    
  • Experimental Reality: In

    
     or 
    
    
    
    , these protons appear as a broad singlet or exchange out entirely.
  • Diagnostic Signals (Experimental):

    • Vinyl Internal (

      
      ): 
      
      
      
      5.7 – 5.9 ppm (ddd).
    • Vinyl Terminal (

      
      ): 
      
      
      
      5.1 – 5.3 ppm (multiplet).
    • Chiral Center (

      
      ): 
      
      
      
      3.8 – 4.1 ppm (multiplet). Note: This shifts significantly (~0.5 ppm) between the free base and HCl salt.
B. 13C NMR: The Salt Effect
  • Prediction: Standard databases often predict the

    
    -carbon (attached to N) at ~55 ppm.
    
  • Experimental (HCl Salt): The inductive effect of the protonated amine typically shifts this signal.

    • Key Peaks: ~136 ppm (Vinyl CH), ~129 ppm (Ph), ~118 ppm (Vinyl

      
      ), ~54 ppm (Chiral CH), ~40 ppm (Benzyl 
      
      
      
      ).

Functional Performance: Reactivity & Binding[1][2]

When using 1-Phenylbut-3-en-2-amine as a nucleophile (e.g., reacting with isocyanates to form urea inhibitors), in-silico transition state modeling is often superior to trial-and-error.

Case Study: Synthesis of DAGL- Inhibitors

Experimental data from Janssen et al. (2019) demonstrates that while the pKa of the leaving group (in urea inhibitors derived from this amine) can be predicted, the binding kinetics (


)  are often governed by steric fits that docking scores (Glide/Gold) underestimate.
  • In-Silico: Predicts linear correlation between amine nucleophilicity (HOMO energy) and reaction rate.

  • Experimental: Reaction rates are often diffusion-controlled or influenced by specific solvation shells around the ammonium salt, requiring basic additives (e.g.,

    
    ) to activate.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize (S)-1-Phenylbut-3-en-2-amine HCl from L-Phenylalanine with >98% optical purity.

Step 1: Wittig Olefination (The Critical Step)

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KHMDS, N-Boc-L-phenylalaninal.
    
  • Procedure:

    • Suspend

      
       (1.5 eq) in dry THF. Cool to -78°C.[1]
      
    • Add KHMDS (1.4 eq) dropwise (Ylid formation: bright yellow).

    • Add N-Boc-L-phenylalaninal (1.0 eq) slowly to maintain chiral integrity.

    • Warm to RT and stir 12h.

  • Validation: TLC (Hexane/EtOAc 9:1). Product (

    
    ).
    

Step 2: Deprotection (Salt Formation)

  • Reagents: 4M HCl in Dioxane or Methanol.

  • Procedure:

    • Dissolve N-Boc-diene in MeOH.

    • Add 4M HCl (excess).[2][3] Stir 2h until gas evolution (

      
      , isobutylene) ceases.
      
    • Concentrate in vacuo to yield the white solid hydrochloride salt.

  • Quality Control:

    • Melting Point: Distinct sharp range (e.g., 160-165°C, varies by polymorph).

    • Optical Rotation:

      
       must be compared to literature (typically negative for S-isomer in MeOH).
      

Workflow Visualization

The following diagram illustrates the decision matrix: when to use computational tools versus when to perform the experiment.

G Start Target: 1-Phenylbut-3-en-2-amine HCl InSilico In-Silico Modeling Start->InSilico Exp Experimental Validation Start->Exp DFT_Geom DFT Geometry Opt (Conformation/Strain) InSilico->DFT_Geom pKa_Calc pKa Prediction (Jaguar/Epik) InSilico->pKa_Calc Docking Molecular Docking (If Drug Target) InSilico->Docking Decision Compare Results DFT_Geom->Decision Input: Preferred Rotamer Synthesis Synthesis (Wittig Olefination) Exp->Synthesis NMR NMR Characterization (1H, 13C, COSY) Synthesis->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) Synthesis->ChiralHPLC NMR->Decision Input: J-Coupling constants Outcome Validated Scaffold Ready for Scale-up Decision->Outcome Consensus Achieved

Figure 1: Integrated workflow for validating homoallylic amine scaffolds. Blue nodes represent computational steps; Red nodes represent wet-lab validation.

References

  • Janssen, F. J., et al. (2019). "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry, 62(17), 7953–7960. [Link]

    • Source of experimental synthesis data, NMR validation, and kinetic assays for the (S)-enantiomer.
  • Deng, J., et al. (2006). "Enantioselective Synthesis of 2-Alkyl-Substituted Piperidines." Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). "1-Phenylbut-3-en-2-amine."[1][3][4] National Center for Biotechnology Information. [Link](Note: General reference for ID; specific data derived from Ref 1).

Sources

Comparative

Comparative Guide: 1-Phenylbut-3-en-2-amine Hydrochloride vs. Free Base in Synthetic Applications

Executive Summary In the synthesis of bioactive alkaloids and pharmaceutical intermediates, 1-Phenylbut-3-en-2-amine serves as a critical homoallylic amine building block. The choice between its Hydrochloride (HCl) salt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive alkaloids and pharmaceutical intermediates, 1-Phenylbut-3-en-2-amine serves as a critical homoallylic amine building block. The choice between its Hydrochloride (HCl) salt and Free Base forms is not merely a matter of inventory; it dictates reaction kinetics, catalyst longevity, and impurity profiles.

The Verdict:

  • For Storage & Stability: The HCl salt is the mandatory standard. It prevents oxidative degradation (N-oxide formation) and carbonate formation.

  • For Peptide Coupling/Amidation: The HCl salt with in situ neutralization (e.g., DIPEA) is superior, offering precise stoichiometry and minimizing handling errors.

  • For Metal Catalysis (RCM/Heck): The HCl salt is often preferred to prevent catalyst poisoning, provided the reaction conditions allow for controlled deprotonation or if the catalyst tolerates ammonium species.

Physicochemical Profile & Stability

The fundamental difference lies in the ionic nature of the salt versus the nucleophilic nature of the free amine.

Feature1-Phenylbut-3-en-2-amine Hydrochloride 1-Phenylbut-3-en-2-amine Free Base
CAS Number Referenced as salt of 4383-23-74383-23-7
Physical State White to off-white crystalline solidColorless to pale yellow oil
Molecular Weight ~183.68 g/mol 147.22 g/mol
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, Toluene, Ether
Hygroscopicity Moderate (requires desiccator storage)Low, but absorbs atmospheric CO₂
Oxidation Risk Negligible (Lone pair is protonated)High (Forms N-oxides/imines on air exposure)
Shelf Life >2 Years (at -20°C)<6 Months (requires inert atmosphere)

Critical Insight: The free base possesses a lone pair on the nitrogen that is susceptible to atmospheric oxidation and reaction with CO₂ to form carbamates. The HCl salt "locks" this lone pair, rendering the molecule chemically inert during storage.

Reactivity Analysis: Performance in Key Transformations

A. Amidation and Peptide Coupling

Context: Attaching the amine to a carboxylic acid using coupling reagents (HATU, EDC, DCC).

  • Free Base Approach: Requires an extra extraction step to liberate the amine from the salt before the reaction. This often leads to yield loss due to the volatility of the amine or formation of emulsions.

  • HCl Salt Approach (Recommended): The salt is added directly to the reaction vessel. An auxiliary base (typically 3.0 equivalents of DIPEA or NMM) is added to liberate the amine in situ.

  • Data Support: Comparative studies in peptide synthesis show that in situ neutralization of amine salts yields higher purity products because the free amine is generated only as it is consumed, reducing the window for side reactions like racemization or dimerization.

B. Transition Metal Catalysis (Ring-Closing Metathesis - RCM)

Context: Using the alkene handle for Grubbs-catalyzed ring closure.

  • The Poisoning Problem: Free amines are notorious for coordinating to Ruthenium (Grubbs) or Palladium catalysts, displacing labile ligands and killing catalytic activity.

  • The HCl Advantage: Ammonium salts do not coordinate strongly to Ruthenium. Performing RCM on the HCl salt (or adding an acid like p-TsOH to the free base) often results in significantly higher turnover numbers (TON).

  • Mechanism: The protonated amine (

    
    ) is electron-deficient and sterically bulky, preventing it from attacking the metal center.
    
C. Nucleophilic Substitution (Alkylation)

Context: Reacting with alkyl halides.

  • Free Base Preference: Here, the free base is often superior. Using the HCl salt requires a heterogeneous mix with inorganic bases (K₂CO₃), which can suffer from poor mass transfer. Using the pre-isolated free base in a homogeneous organic solvent often drives the reaction faster.

Decision Logic & Workflows

Comparison Diagram: Choosing the Right Form

The following decision tree illustrates the logical selection process based on the intended chemical transformation.

DecisionMatrix Start Starting Material: 1-Phenylbut-3-en-2-amine Reaction Intended Reaction? Start->Reaction Amidation Amide Coupling (HATU/EDC) Reaction->Amidation Metathesis Metal Catalysis (RCM/Heck) Reaction->Metathesis Alkylation SN2 Alkylation Reaction->Alkylation RouteA Use HCl Salt + DIPEA (In-situ Neutralization) Amidation->RouteA High Efficiency RouteB Use HCl Salt Directly (Prevents Catalyst Poisoning) Metathesis->RouteB Protects Catalyst RouteC Convert to Free Base (Partition in Organic Solvent) Alkylation->RouteC Better Kinetics

Figure 1: Strategic selection of amine form based on downstream chemistry.

Experimental Protocols

Protocol A: In-Situ Neutralization for Amidation (Recommended)

Use this for coupling with carboxylic acids.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv) and stir for 5 minutes to activate the acid.

  • Addition: Add 1-Phenylbut-3-en-2-amine Hydrochloride (1.0-1.1 equiv) directly as a solid.

  • Liberation: Immediately add a second portion of DIPEA (2.0-2.5 equiv).

    • Note: The first equivalent neutralizes the HCl; the excess maintains basicity for the coupling.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃.

Protocol B: Liberation of Free Base

Use this ONLY if the reaction strictly requires non-ionic conditions (e.g., sensitive alkylations).

  • Suspension: Suspend 10g of 1-Phenylbut-3-en-2-amine HCl in 100mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100mL of 1M NaOH (aq) or Saturated Na₂CO₃ while stirring vigorously at 0°C.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Remove solvent in vacuo at <30°C. Use immediately.

    • Warning: Do not store the oil; it will absorb CO₂ from the air.

Mechanistic Visualization: Catalyst Poisoning Prevention

The diagram below explains why the HCl salt is safer for metal-catalyzed reactions involving the alkene handle.

CatalystProtection FreeBase Free Base (R-NH2) Metal Metal Catalyst (Ru/Pd) FreeBase->Metal Lone Pair Attack HClSalt HCl Salt (R-NH3+ Cl-) HClSalt->Metal Steric/Electronic Repulsion Coordination Strong Coordination (Catalyst Deactivation) Metal->Coordination NoReaction No Coordination (Catalyst Active) Metal->NoReaction Failure Stalled Reaction (Low Yield) Coordination->Failure Product Product Formation (High Yield) NoReaction->Product Alkene Reacts

Figure 2: Mechanism of catalyst preservation using the hydrochloride salt.

References

  • PubChem. (n.d.).[1] 1-Phenylbut-3-en-2-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Han, J., et al. (2025).[2] "Amide synthesis by acylation of ammonium hydrochloride salts." Organic Letters, 27, 1923-1928.[2] (Cited via Organic Chemistry Portal). Retrieved from [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • ChemRxiv. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

Sources

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